11-Chloromethylbenzo(a)pyrene

Description

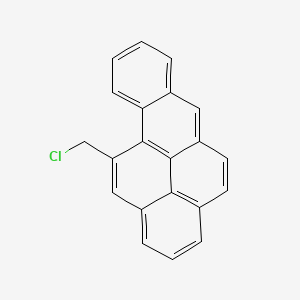

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-(chloromethyl)benzo[a]pyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl/c22-12-17-11-15-6-3-5-13-8-9-16-10-14-4-1-2-7-18(14)20(17)21(16)19(13)15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFWZKLFAYROMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241514 | |

| Record name | 11-Chloromethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94500-54-6 | |

| Record name | 11-Chloromethylbenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Chloromethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 11 Chloromethylbenzo a Pyrene and Its Analogs

Stereoselective Synthesis Approaches to Chirally Pure Derivatives

The generation of chirally pure derivatives of substituted PAHs is essential for understanding the stereospecific nature of their interactions with biological macromolecules. While direct asymmetric synthesis of 11-chloromethylbenzo(a)pyrene itself is not widely documented, chemo-enzymatic methods and chiral resolution techniques provide viable pathways to chirally pure precursors and analogs.

One effective strategy involves the use of microorganisms that possess stereoselective enzymes. For instance, the bacterium Mycobacterium vanbaalenii PYR-1 has been shown to metabolize benzo[a]pyrene (B130552) to produce optically pure metabolites. Specifically, it oxidizes benzo[a]pyrene to benzo[a]pyrene cis-11,12-dihydrodiol with an 11S,12R conformation at 100% optical purity. nih.govresearchgate.net This enantiomerically pure dihydrodiol serves as a valuable chiral starting material. Chemical modifications of this precursor could lead to a variety of chirally pure 11-substituted benzo[a]pyrene derivatives.

Another approach is the resolution of racemic mixtures. High-performance liquid chromatography (HPLC) using chiral stationary phases has been successfully employed to separate the enantiomers of various PAH derivatives, including the dihydrodiols of benzo[a]pyrene. asm.org This technique allows for the isolation of specific enantiomers from a synthetically prepared racemic mixture, which can then be used in further stereospecific reactions.

The formation of diastereomeric derivatives is a classic method for resolving enantiomers. For example, racemic dihydrodiols of benzo[a]pyrene can be reacted with a chiral reagent, such as (-)-chloromethylmenthyl ether, to form diastereomeric acetals. These diastereomers, possessing different physical properties, can then be separated using standard chromatographic techniques like HPLC.

Development of Isotope-Labeled this compound for Mechanistic Tracing

Isotope labeling is an indispensable tool for tracing the metabolic fate and reaction mechanisms of chemical compounds. The synthesis of isotope-labeled this compound allows for precise tracking in complex biological systems and for its use as an internal standard in quantitative mass spectrometry.

A key strategy for introducing an isotopic label at the 11-position involves a multi-step synthesis starting from simpler labeled precursors. An efficient pathway has been developed for labeling the 11- and 12-positions of benzo[a]pyrene. unm.edu This method utilizes the condensation of a lithioenolate of isotopically labeled ethyl acetate (B1210297) (e.g., ethyl acetate-1-¹³C or -2-¹³C) with 3,4-dihydrobenz[a]anthracen-1(2H)-one. The resulting product is then converted through several steps, including dehydration, dehydrogenation, and saponification, to yield benz[a]anthracen-1-ylacetic acid containing the ¹³C label. Cyclization of this labeled acid with methanesulfonic acid affords benzo[a]pyren-11-ol (11-hydroxybenzo[a]pyrene) with the ¹³C label incorporated at the desired position. unm.edu

The conversion of the labeled 11-hydroxybenzo[a]pyrene (B1210394) precursor to the final 11-chloromethylbenzo[a]pyrene can be achieved through standard chemical transformations. A common method for converting a benzylic alcohol to a benzylic chloride is reaction with thionyl chloride (SOCl₂) or a similar chlorinating agent. This provides a direct route to the desired ¹³C-labeled 11-chloromethylbenzo[a]pyrene, ready for use in mechanistic and metabolic studies. The synthesis of various ¹³C-labeled PAHs and their metabolites is crucial for developing sensitive analytical methods, such as stable isotope dilution liquid chromatography-tandem mass spectrometry, to quantify DNA adducts and other metabolic products. nih.gov

Table 1: Synthetic Route for ¹³C-Labeled Benzo[a]pyren-11-ol

| Step | Reactants | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 3,4-Dihydrobenz[a]anthracen-1(2H)-one + Lithioenolate of ¹³C-Ethyl Acetate | Tetrahydrofuran | Ethyl (1-hydroxy-1,2,3,4-tetrahydrobenz[a]anthracen-1-yl)acetate-¹³C | unm.edu |

| 2 | Ethyl (1-hydroxy-1,2,3,4-tetrahydrobenz[a]anthracen-1-yl)acetate-¹³C | Palladium/Charcoal | Ethyl (benz[a]anthracen-1-yl)acetate-¹³C | unm.edu |

| 3 | Ethyl (benz[a]anthracen-1-yl)acetate-¹³C | Base (Saponification) | Benz[a]anthracen-1-ylacetic acid-¹³C | unm.edu |

| 4 | Benz[a]anthracen-1-ylacetic acid-¹³C | Methanesulfonic Acid | Benzo[a]pyren-11-ol-¹³C | unm.edu |

Novel Derivatization Routes for Probing Structure-Activity Relationships

Understanding how structural modifications affect the biological activity of a molecule is a cornerstone of medicinal chemistry and toxicology. The chloromethyl group at the 11-position of benzo[a]pyrene is an excellent electrophilic handle for synthesizing a diverse library of analogs to probe structure-activity relationships (SAR). ontosight.ai

The reactivity of the chloromethyl group is primarily centered on nucleophilic substitution reactions, where the chlorine atom acts as a leaving group. This allows for the introduction of a wide variety of functional groups at the 11-methyl position. By reacting this compound with different nucleophiles, a series of derivatives can be generated to systematically study the influence of steric bulk, electronics, and hydrogen-bonding potential on biological activity.

Table 2: Potential Derivatization Reactions of this compound for SAR Studies

| Nucleophile Class | Example Nucleophile | Resulting Derivative Class | Potential SAR Insight |

|---|---|---|---|

| Amines | R-NH₂ | 11-(Aminomethyl)benzo[a]pyrenes | Role of basicity and hydrogen bond donation |

| Thiols | R-SH | 11-(Thioether)benzo[a]pyrenes | Impact of sulfur atom and lipophilicity |

| Alcohols/Phenols | R-OH | 11-(Alkoxymethyl)benzo[a]pyrenes | Effect of ether linkage and steric hindrance |

| Carboxylates | R-COO⁻ | 11-(Acyloxymethyl)benzo[a]pyrenes | Influence of ester functionality and potential prodrugs |

| Azides | NaN₃ | 11-(Azidomethyl)benzo[a]pyrene | Precursor for amines (via reduction) or triazoles (via cycloaddition) |

These derivatization strategies enable the exploration of how modifications at the 11-position impact interactions with biological targets, such as enzymes or DNA. For example, studies on 11-methylbenzo[a]pyrene (B103201) have already shown that substitution at this position can significantly enhance carcinogenicity, suggesting that the bay-region geometry and its interaction with metabolizing enzymes are highly sensitive to substitution at this site. ontosight.ai Creating a library of analogs from this compound would allow for a more detailed mapping of these critical interactions.

Chemo-Enzymatic Synthesis of Specific Metabolites of this compound

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce complex molecules that are difficult to obtain by either method alone. This approach is particularly valuable for preparing specific metabolites of xenobiotics like this compound.

The metabolism of the parent compound, benzo[a]pyrene, is extensively studied and primarily mediated by cytochrome P450 (CYP) enzymes (e.g., CYP1A1, CYP1B1) and epoxide hydrolase. nih.govnih.gov These enzymes introduce hydroxyl groups and epoxides at various positions on the PAH ring system. pnas.orgnih.gov A key metabolic pathway for benzo[a]pyrene involves oxidation at the 11- and 12-positions. nih.govasm.org

The presence of a substituent at the 11-position is known to influence the metabolic profile. For example, the metabolism of 6-methylbenzo[a]pyrene (B1207296) proceeds via oxidation of the methyl group to 6-hydroxymethylbenzo[a]pyrene, which is then further metabolized. nih.gov It is plausible that 11-chloromethylbenzo(a]pyrene could be metabolized similarly, either at the chloromethyl group or on the aromatic ring itself.

A chemo-enzymatic approach to synthesize a specific metabolite could involve the following steps:

Enzymatic Oxidation: A precursor, such as 11-methylbenzo[a]pyrene, could be incubated with a specific CYP isozyme (e.g., recombinant CYP1A1 or CYP1B1) to produce a hydroxylated metabolite, for instance at the 7,8-position. smolecule.com

Chemical Modification: The resulting metabolite, now containing a hydroxylated ring and the 11-methyl group, could be chemically modified. For example, the methyl group could be functionalized.

Final Transformation: A final chemical step, such as chlorination of a hydroxymethyl group, would yield the target metabolite.

Alternatively, microorganisms can be used to produce specific oxygenated precursors. As mentioned, Mycobacterium vanbaalenii PYR-1 produces benzo[a]pyrene trans-11,12-dihydrodiol, likely through the action of a cytochrome P450 monooxygenase followed by an epoxide hydrolase. nih.govasm.org This microbially-produced dihydrodiol is a key chiral intermediate that could be chemically converted into a range of 11-substituted metabolites, providing a powerful chemo-enzymatic route to these important compounds.

Metabolic Activation Pathways and Bioactivation Mechanisms of 11 Chloromethylbenzo a Pyrene

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Initial Biotransformations

The initial and rate-limiting step in the metabolic activation of benzo(a)pyrene and its derivatives is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comoptibrium.comwaocp.org Specifically, CYP1A1 and CYP1B1, which are highly expressed in tissues such as the lung and liver, play a pivotal role in the biotransformation of PAHs. stami.nonih.gov These enzymes introduce an oxygen atom from molecular oxygen into the PAH ring system, a process known as monooxygenation, leading to the formation of epoxides. mdpi.comwaocp.org

For benzo(a)pyrene, this oxidation can occur at various positions on the molecule. The formation of benzo(a)pyrene-7,8-epoxide is a crucial step in the primary pathway leading to its carcinogenic activity. stami.nonih.gov Studies on BaP have shown that CYP1A1 is particularly efficient in carrying out this epoxidation. stami.no It is anticipated that 11-Chloromethylbenzo(a)pyrene also serves as a substrate for these CYP enzymes, with the chloromethyl substituent potentially influencing the regioselectivity and rate of the initial epoxidation reactions. The electronic and steric properties of the chloromethyl group could direct the enzymatic attack to specific sites on the pyrene (B120774) ring system. While direct studies on this compound are limited, the foundational knowledge of BaP metabolism strongly suggests the indispensable role of CYP1A1 and CYP1B1 in its initial metabolic processing. ontosight.ai

Under certain hypoxic conditions, P450 enzymes can also catalyze reductive reactions, which may play a role in the metabolism of halogenated compounds. frontiersin.org This could be relevant for this compound due to the presence of the chloromethyl group. frontiersin.org

Epoxide Hydrolase-Mediated Metabolism and Diol Formation

Following the initial epoxidation by CYP enzymes, the resulting arene oxides are substrates for microsomal epoxide hydrolase (mEH). numberanalytics.comal-edu.comexcli.de This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form trans-dihydrodiols. numberanalytics.com This step is generally considered a detoxification reaction as it converts the reactive epoxide into a less reactive and more water-soluble diol. numberanalytics.com

In the context of benzo(a)pyrene, the enzymatic hydration of benzo(a)pyrene-7,8-epoxide by mEH yields benzo(a)pyrene-7,8-dihydrodiol (BP-7,8-diol). nih.gov This particular dihydrodiol is a critical precursor to the ultimate carcinogenic metabolite of BaP. numberanalytics.com Genetic polymorphisms in the mEH gene that result in altered enzyme activity have been associated with variations in lung cancer risk, underscoring the importance of this metabolic step. nih.gov It is highly probable that this compound epoxides are also processed by mEH to form the corresponding dihydrodiols, a crucial step in the pathway to forming more complex reactive intermediates. ontosight.ai

Formation of Highly Reactive Electrophilic Intermediates (e.g., diol epoxides, carbocations)

The dihydrodiol products of epoxide hydrolase activity can undergo a second round of oxidation by CYP enzymes, leading to the formation of highly reactive diol epoxides. numberanalytics.comal-edu.com For benzo(a)pyrene, CYP1A1 and CYP1B1 are again implicated in the epoxidation of BP-7,8-diol to form benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDE). stami.nonih.gov These diol epoxides are considered the ultimate carcinogenic metabolites of BaP because their electrophilic nature allows them to readily react with nucleophilic sites on cellular macromolecules, most notably DNA, to form stable adducts. nih.govresearchgate.net

The formation of BPDE results in bulky DNA adducts, which if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. nih.gov In the case of this compound, the corresponding diol epoxide would be a highly reactive species. Furthermore, the presence of the chloromethyl group introduces another potential route for the formation of a reactive electrophile. The chloromethyl group itself is a reactive functional group that can be lost to form a benzylic carbocation. This highly electrophilic carbocation can also directly alkylate DNA and other cellular nucleophiles, representing an additional pathway of bioactivation that is not present in the parent benzo(a)pyrene molecule. The isolation and identification of these transient reactive intermediates remain a significant challenge in understanding the complete enzymatic catalytic cycle. rsc.org

Conjugation Reactions (Phase II Metabolism) and their Influence on Intermediate Stability

Metabolites of this compound, including phenols, dihydrodiols, and their oxidized derivatives, can undergo Phase II conjugation reactions. These reactions are catalyzed by a variety of enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach endogenous polar molecules like glucuronic acid or sulfate (B86663) to the xenobiotic metabolites. researchgate.net This process generally increases the water solubility of the metabolites, facilitating their excretion from the body and is typically considered a detoxification pathway. researchgate.net

For instance, hydroxylated metabolites of benzo(a)pyrene can be conjugated to form glucuronides and sulfate esters. nih.gov Studies with the freshwater green alga Selenastrum capricornutum have demonstrated the conjugation of benzo(a)pyrene metabolites with glucose and sulfate. nih.gov However, the stability of these conjugates can be variable. Under certain conditions, such as changes in pH, some conjugates can be labile and may revert to their more reactive precursors. The influence of the chloromethyl group on the rate and extent of conjugation of this compound metabolites is an area that requires further investigation.

Comparative Metabolic Profiling of this compound across Different Biological Systems and Models

The metabolic profile of a xenobiotic can vary significantly across different biological systems, such as different species, tissues, and cell types, due to variations in the expression and activity of metabolic enzymes. nih.gov Comparative metabolic profiling, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), is a powerful tool to understand these differences. nih.govfrontiersin.orgmdpi.commdpi.com

For benzo(a)pyrene, metabolic studies have been conducted in a wide range of models, including human lung cell lines, human skin organ cultures, and various animal models. stami.nonih.govnih.gov These studies have revealed tissue-specific differences in the formation of various metabolites and DNA adducts. For example, human liver microsome studies have identified the relative contributions of different CYP isozymes to the formation of specific BaP metabolites. nih.gov

A comprehensive understanding of the biological activity of this compound would necessitate similar comparative metabolic profiling studies. By examining its metabolism in different in vitro and in vivo models, researchers could elucidate species- and tissue-specific pathways of activation and detoxification. This would involve identifying and quantifying the various metabolites produced, including phenols, dihydrodiols, diol epoxides, and their conjugates, to build a complete picture of its metabolic fate. Such studies are crucial for assessing the potential biological impact of this modified PAH.

Interactive Data Table: Key Enzymes in Benzo(a)pyrene Metabolism

| Enzyme Family | Specific Enzyme | Role in Metabolism | Substrate(s) | Product(s) |

| Cytochrome P450 | CYP1A1, CYP1B1 | Phase I: Initial oxidation | Benzo(a)pyrene | Benzo(a)pyrene epoxides |

| Epoxide Hydrolase | mEH | Phase I: Hydration of epoxides | Benzo(a)pyrene epoxides | Benzo(a)pyrene dihydrodiols |

| Cytochrome P450 | CYP1A1, CYP1B1 | Phase I: Second oxidation | Benzo(a)pyrene dihydrodiols | Benzo(a)pyrene diol epoxides |

| Transferases | UGTs, SULTs | Phase II: Conjugation | Hydroxylated BaP metabolites | Glucuronide and sulfate conjugates |

Molecular Interactions of 11 Chloromethylbenzo a Pyrene and Its Metabolites with Cellular Macromolecules

DNA Adduct Formation: Elucidation of Chemical Structures and Stereoisomers

The carcinogenic effects of many PAHs, including B[a]P, are initiated by the covalent binding of their reactive metabolites to DNA, forming DNA adducts. For B[a]P, this process typically involves metabolic activation to a highly reactive benzo[a]pyrene (B130552) diol epoxide (BPDE). nih.gov This electrophilic metabolite readily attacks nucleophilic sites on DNA bases, with a notable preference for guanine (B1146940). nih.govd-nb.info The resulting adducts can distort the DNA double helix, leading to errors during DNA replication and transcription, which can culminate in mutations and potentially cancer. d-nb.info

Nucleotide and Sequence Specificity of Adduct Formation

Research on BPDE has revealed a distinct preference for certain nucleotides and DNA sequences. The primary target for BPDE adduction is the N^2 position of guanine. nih.gov Studies have shown that the efficiency of adduct formation is not uniform along a DNA strand but is significantly influenced by the local sequence context. For instance, BPDE adduct formation is enhanced at guanine residues located in CpG dinucleotides, particularly when the cytosine is methylated. nih.gov This is significant as CpG islands are often located in the promoter regions of genes, including tumor suppressor genes like p53. nih.gov The formation of adducts at these critical sites is consistent with the mutation patterns observed in smoking-induced lung cancers. nih.gov

Influence of DNA Conformation on Adduct Formation

The three-dimensional structure of DNA plays a crucial role in determining the accessibility of nucleotide sites to reactive metabolites like BPDE. While direct studies on 11-Chloromethylbenzo(a)pyrene are not available, research on other PAHs demonstrates that the planarity of the hydrocarbon ring system influences its interaction with DNA. d-nb.info Planar PAHs, such as B[a]P, tend to bind to guanine nucleotides. d-nb.info The formation of the covalent bond with DNA often involves prior non-covalent interactions, such as intercalation, which are sensitive to the local DNA structure.

Enantiomeric and Diastereomeric Differences in Adduct Formation

The metabolic activation of B[a]P to BPDE can result in different stereoisomers (enantiomers and diastereomers), which exhibit distinct biological activities. Studies have shown that all four possible diastereomers of N^2-BPDE-dG can be formed, with the (+)-trans-N^2-BPDE-dG isomer being the most abundant. nih.gov The relative proportions of these stereoisomers can vary depending on the specific DNA sequence and methylation status. nih.gov For example, at frequently adducted sites within the p53 gene, the (+)-trans isomer can account for over 90% of the total adducts. nih.gov These stereochemical differences are significant as they can influence the subsequent DNA repair processes and the mutagenic potential of the adduct.

Intercalation and Non-Covalent Interactions with DNA

Prior to covalent bond formation, PAHs and their metabolites can interact with DNA through non-covalent means, primarily intercalation. This process involves the insertion of the planar PAH ring system between the base pairs of the DNA double helix. nih.gov This interaction is stabilized by van der Waals forces and hydrogen bonds. nih.gov Intercalation can promote the stability of the DNA double helix, as indicated by an increase in the thermal melting temperature of DNA in the presence of B[a]P. nih.gov Such non-covalent binding can position the reactive metabolite favorably for subsequent covalent adduction.

Protein Adduct Formation and Characterization

In addition to DNA, reactive metabolites of PAHs can also form adducts with proteins. These protein adducts can serve as biomarkers of exposure and may also contribute to the toxic effects of the compound.

Identification of Target Proteins and Adduction Sites

Studies on B[a]P have identified several proteins that are targets for adduction by BPDE. These include abundant blood proteins such as serum albumin and hemoglobin. nih.gov The use of structure-specific methods like high-performance liquid chromatography with fluorescence detection and gas chromatography-mass spectrometry has allowed for the identification and quantification of these adducts in human tissues. nih.gov For serum albumin, adducts have been found to form with amino acid residues. While specific adduction sites for this compound are not documented, it is plausible that it would target similar nucleophilic amino acids in proteins.

Functional Consequences of Protein Adduction

The covalent modification of proteins by xenobiotics such as this compound can lead to a range of functional consequences, disrupting the intricate network of cellular processes. While direct studies on protein adduction by this compound are not extensively documented, the behavior of the related compound, 6-chloromethylbenzo[a]pyrene, offers valuable insights. Research on 6-chloromethylbenzo[a]pyrene has shown that it can react with various nucleophiles, a characteristic that would extend to the amino acid residues within proteins. researchgate.net

The formation of adducts on proteins can alter their structure and, consequently, their function. nih.gov The specific outcomes of such adduction are dependent on several factors, including the identity of the protein, the site of modification, and the extent of adduction. Potential functional consequences include:

Enzyme Inhibition or Activation: If the adduction occurs at or near the active site of an enzyme, it can lead to a loss of catalytic activity. Conversely, modification at an allosteric site could potentially enhance enzymatic function, though inhibition is more commonly observed.

Disruption of Protein-Protein Interactions: Many cellular functions are mediated by specific interactions between proteins. Adduct formation can mask or alter the binding domains necessary for these interactions, thereby disrupting signaling pathways, cellular structures, and regulatory complexes.

Altered Protein Conformation and Stability: The addition of a bulky adduct like the benzo[a]pyrene moiety can induce conformational changes in a protein, potentially leading to misfolding and subsequent degradation by cellular quality control mechanisms. This can result in a decrease in the effective concentration of the functional protein.

Impaired Cellular Transport: For proteins involved in the transport of molecules across cellular membranes, adduction can interfere with their transport function.

Elicitation of an Immune Response: Protein adducts can be recognized as foreign by the immune system, leading to the generation of antibodies against the modified protein. This can contribute to autoimmune responses and cellular damage.

Studies on the parent compound, benzo[a]pyrene, have shown that its metabolites can bind to a variety of cellular proteins. For instance, in the liver, proteins appear to act as a significant sink for reactive metabolites, which may prevent extensive binding to DNA. nih.gov Research on benzo[a]pyrene diol epoxide (BPDE), a reactive metabolite of benzo[a]pyrene, has identified adduction to serum albumin at specific amino acid residues like histidine and lysine. mdpi.com Given its reactive chloromethyl group, this compound is likely to form similar adducts with a range of cellular proteins, leading to the functional consequences outlined above.

| Potential Consequence | Mechanism | Example from Related Compounds |

| Enzyme Inhibition | Adduction at or near the active site | Not specifically documented for this compound, but a general mechanism for electrophilic compounds. |

| Disruption of Protein Interactions | Masking of binding domains | Inferred from the structural alterations caused by bulky adducts. |

| Altered Protein Stability | Misfolding and degradation | A common outcome of covalent protein modification. nih.gov |

| Impaired Transport | Interference with transport channels or carriers | A logical consequence of structural modification of transport proteins. |

| Immune Response | Recognition of adducts as neoantigens | Observed with other chemical-protein adducts. |

RNA Adduct Formation and Potential Implications for Gene Expression Regulation

Beyond DNA and proteins, RNA is also a target for reactive electrophiles. The formation of RNA adducts by this compound and its metabolites represents a potential mechanism for disrupting the regulation of gene expression. The chemical principles governing the reaction of this compound with RNA are expected to be similar to those for DNA, with the nucleophilic centers on the RNA bases being susceptible to alkylation.

Studies on the related compound 6-chloromethylbenzo[a]pyrene have demonstrated its ability to react with nucleosides such as adenosine, guanosine, and cytidine. researchgate.net This suggests that this compound could form adducts at these bases within RNA molecules. The formation of such adducts can have several implications for the regulation of gene expression:

Disruption of Translation: The translational machinery, composed of ribosomes and transfer RNAs (tRNAs), reads the sequence of messenger RNA (mRNA) to synthesize proteins. The presence of a bulky adduct on an mRNA molecule can stall or terminate the process of translation, leading to the production of truncated or non-functional proteins. This would effectively silence the expression of the affected gene at the post-transcriptional level.

Alteration of RNA Processing and Stability: The maturation of mRNA in eukaryotes involves several processing steps, including splicing, capping, and polyadenylation. Adduct formation within pre-mRNA could interfere with these processes, leading to incorrectly spliced or unstable mRNA molecules that are rapidly degraded. Alkylating agents have been shown to induce RNA damage, which can trigger cellular repair or degradation pathways. nih.gov

Impaired Function of Non-coding RNAs: A significant portion of the genome is transcribed into non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which play crucial roles in regulating gene expression. Adduct formation on these ncRNAs could impair their ability to bind to their target mRNAs or interact with protein partners, thereby dysregulating entire gene networks.

Interference with Ribosome Biogenesis and Function: Ribosomal RNA (rRNA) is a major component of ribosomes and is essential for their catalytic activity. Adducts on rRNA could disrupt the assembly of ribosomal subunits or interfere with the peptidyl transferase reaction, leading to a general decrease in the cell's capacity for protein synthesis.

Exposure to the parent compound, benzo[a]pyrene, has been shown to alter gene expression profiles in various cell types. mdpi.comkcl.ac.uk While much of this is attributed to DNA adduction and signaling pathway activation, the contribution of RNA adduction to these changes is an area of active investigation. The formation of RNA adducts by this compound would provide a direct mechanism for altering the proteome and cellular function by disrupting the flow of genetic information from transcription to translation.

| Affected RNA Process | Potential Implication for Gene Expression | Supporting Evidence from Related Compounds/Concepts |

| mRNA Translation | Production of truncated or no protein | Bulky adducts can stall ribosomes. |

| pre-mRNA Splicing | Formation of aberrant protein isoforms | Adducts can interfere with spliceosome recognition. nih.gov |

| RNA Stability | Decreased levels of functional mRNA | Damaged RNA is targeted for degradation. nih.gov |

| ncRNA Function | Dysregulation of target gene expression | Adducts can prevent binding to mRNA or protein partners. |

| Ribosome Function | General reduction in protein synthesis | Adducts on rRNA can impair ribosome assembly and catalysis. |

Molecular Mechanisms of Genetic and Epigenetic Alterations Induced by 11 Chloromethylbenzo a Pyrene

Induction of DNA Damage Responses and Checkpoint Activation

The introduction of bulky chemical adducts to DNA by compounds like 11-Chloromethylbenzo(a)pyrene is a significant source of genomic stress that triggers a sophisticated cellular surveillance system known as the DNA Damage Response (DDR). This response is critical for maintaining genomic integrity.

The primary trigger for the DDR in this context is the formation of bulky adducts in the DNA, which distort the helical structure. These lesions are potent blockers of DNA replication and transcription machinery. The cell employs specialized sensor proteins to recognize these abnormalities. A key pathway activated by such bulky adducts is the ATR-Chk1 signaling cascade. plos.org The process begins when the replication fork stalls at the site of the adduct, leading to the generation of single-stranded DNA (ssDNA). plos.org

This exposed ssDNA is rapidly coated by Replication Protein A (RPA), which then recruits the ATR-interacting protein (ATRIP), and subsequently the ATR kinase, to the site of damage. plos.orgmdpi.com Once localized, ATR is activated and phosphorylates a range of downstream targets, most notably the checkpoint kinase Chk1. plos.orgembopress.org Activated Chk1 then diffuses through the nucleus, phosphorylating effector proteins that orchestrate a halt in the cell cycle, typically at the G2/M transition, to prevent cells with damaged DNA from entering mitosis. embopress.org This checkpoint activation provides a crucial time window for the cell to initiate DNA repair mechanisms. mdpi.com The entire cascade, involving sensor proteins, mediators, and effector kinases, represents a global network designed to respond to the presence of DNA damage and regulate transcription and cell cycle progression accordingly. nih.gov

Mutagenesis Pathways and Mutational Spectra Analysis

When DNA damage induced by compounds like this compound is not properly repaired, it can lead to permanent changes in the DNA sequence, a process known as mutagenesis. The analysis of the types and locations of these mutations provides a "mutational spectrum" or signature that is characteristic of the mutagen.

Studies on the parent compound, benzo(a)pyrene, have established a distinct mutational signature. The metabolic activation of BaP leads to BPDE, which preferentially forms covalent adducts with the N2 position of guanine (B1146940) bases. If these bulky adducts are not removed by cellular repair systems like nucleotide excision repair, they can cause DNA polymerase to misread the template strand during replication.

The most common mutational event resulting from BPDE adducts is a G→T transversion. nih.govnih.gov This occurs when the polymerase inserts an adenine (B156593) (A) opposite the damaged guanine (G) base. During the next round of replication, this mismatched A will correctly pair with a thymine (B56734) (T), completing the G:C to T:A transversion. nih.gov This specific type of mutation is a hallmark of exposure to benzo(a)pyrene and is frequently observed in smoking-related lung cancers. nih.gov Exome-wide sequencing of human mammary epithelial cells treated with BaP revealed that approximately 70% of the induced mutations were C:G>A:T transversions. nih.gov Analysis of the hprt gene in human cells exposed to BPDE also showed that G to T transversions were the predominant type of induced mutation. nih.gov

| Mutagen | Predominant Mutation Type | Affected Gene/Cell Type | Key Finding |

| Benzo[a]pyrene (B130552) (BaP) | C:G > A:T Transversions | Human Mammary Epithelial Cells (HMEC) | ~70% of mutations in the exome were C:G>A:T transversions, consistent with the signature found in lung tumors. nih.gov |

| Benzo[a]pyrene-diol epoxide (BPDE) | G → T Transversions | Human Cells (hprt gene) | Induced mutations were predominantly G to T transversions at specific hotspot locations within the gene. nih.gov |

Replication Fork Dynamics and Bypass Mechanisms in the Presence of Adducts

The progression of the DNA replication machinery is severely impeded by the presence of bulky adducts formed by agents such as this compound. The encounter between a replication fork and such a lesion triggers a series of events that are crucial for cell survival and genomic stability.

When a leading-strand DNA polymerase encounters a bulky adduct, it stalls. nih.govnih.gov This cessation of leading-strand synthesis is a key event that intrinsically slows the entire replication fork. nih.gov A critical feature of this process is the uncoupling of the replicative helicase from the stalled polymerase. The helicase may continue to unwind the DNA ahead of the fork, generating a stretch of ssDNA that becomes coated with RPA, a necessary step for activating the ATR-dependent intra-S phase checkpoint. mdpi.comnih.gov

The cell has several mechanisms to deal with a stalled fork:

Fork Stalling and Stabilization: The intra-S checkpoint plays a vital role in stabilizing the stalled fork structure, preventing its collapse into a double-strand break, which is a more dangerous form of DNA damage. mdpi.com

Translesion Synthesis (TLS): Cells can employ specialized, low-fidelity DNA polymerases that can replicate across the damaged template base. While this allows replication to be completed, it is an error-prone process that is a major source of the point mutations discussed in the previous section.

Fork Reversal and Template Switching: The stalled fork can sometimes undergo regression, where the newly synthesized strands are unwound and anneal to each other, forming a "chicken foot" structure. This allows the new strand to use its sister chromatid as a template to bypass the lesion before the fork is reset.

These bypass mechanisms are essential for completing DNA replication but come at the cost of potentially introducing mutations or other genomic rearrangements. The dynamics of fork stalling and recovery are a central aspect of the cellular response to DNA damage from this class of compounds. arxiv.org

Epigenetic Modifications

Beyond direct DNA sequence changes, this compound can induce heritable alterations in gene function without changing the DNA code itself. These epigenetic modifications, primarily DNA methylation and histone modifications, are critical mechanisms in carcinogenesis.

Research on benzo(a)pyrene demonstrates its capacity to broadly disrupt epigenetic regulation. nih.gov One major mechanism involves the formation of BPDE adducts at CpG dinucleotides, which are hotspots for DNA methylation. nih.govencyclopedia.pub The presence of a bulky adduct at these sites can physically hinder the ability of DNA methyltransferases (DNMTs) to access the DNA and maintain normal methylation patterns, often leading to localized hypomethylation (loss of methylation). encyclopedia.pub Conversely, chronic inflammation induced by such chemical stressors can lead to hypermethylation of tumor suppressor genes, effectively silencing them. researchgate.net

BaP has been shown to cause both hypo- and hypermethylation depending on the cell type and context. nih.govencyclopedia.pub Furthermore, BaP can alter the activity of enzymes that regulate the epigenome, such as inhibiting DNMTs and increasing the activity of histone deacetylases (HDACs), like HDAC2 and HDAC3. nih.govencyclopedia.pub Changes in histone modifications, such as acetylation, can alter chromatin structure, making it more compact or open, thereby affecting the accessibility of genes to the transcriptional machinery. researchgate.net

| Epigenetic Mechanism | Effect of Benzo(a)pyrene (BaP) Exposure | Molecular Consequence |

| DNA Methylation | Formation of CpG-BPDE adducts. nih.govencyclopedia.pub | Alters 5-methylcytosine (B146107) levels, leading to both hypomethylation and hypermethylation. nih.govencyclopedia.pub |

| Enzyme Activity | Inhibition of DNA methyltransferases (DNMTs). encyclopedia.pub | Contributes to global or gene-specific hypomethylation. |

| Enzyme Activity | Increased activity of Histone Deacetylases (HDACs). nih.govencyclopedia.pub | Leads to changes in histone acetylation, altering chromatin structure and gene expression. researchgate.net |

Alterations in Gene Expression Profiles and Regulatory Networks

The genetic and epigenetic damage caused by this compound culminates in widespread changes to gene expression, disrupting the highly organized regulatory networks that control cellular processes.

Exposure to its parent compound, BaP, has been shown to significantly alter the transcriptome. In one study using digital gene expression analysis, 145 genes were found to be differentially expressed following BaP exposure, with 58 being up-regulated and 87 down-regulated. nih.gov These genes were involved in critical pathways such as growth and development, antioxidant metabolism, apoptosis, and detoxification. nih.gov

The mutations induced by this class of compounds can directly impact the function of key proteins. Exome sequencing has revealed that BaP can induce mutations in known cancer driver genes, including those involved in the cell cycle (e.g., p16), DNA repair, and chromatin modification. nih.gov Epigenetic alterations also play a major role by silencing tumor suppressor genes or activating oncogenes. researchgate.net These initial changes can trigger a cascade of downstream effects, rewiring gene regulatory networks that control cell proliferation, death, and differentiation. plos.org The combined effect of direct mutations and epigenetic reprogramming can drive a normal cell through the multiple stages of transformation towards a malignant state. nih.gov

Mechanistic Studies of Carcinogenesis and Pathological Processes Involving 11 Chloromethylbenzo a Pyrene

Role in Tumor Initiation: Molecular Events at the Cellular Level

The initiation of tumors by 11-Chloromethylbenzo(a)pyrene is fundamentally linked to its ability to form covalent bonds with cellular macromolecules, most critically with DNA. This process begins with metabolic activation, a common feature of PAH carcinogenicity. ontosight.aiscispace.com While the specific metabolic pathway for this compound is not as extensively detailed as its parent compound, it is understood that such activation leads to highly reactive intermediates. ontosight.ai

These reactive species can then bind to DNA, forming DNA adducts. scispace.comontosight.ai The formation of these adducts is a crucial molecular event that can distort the DNA double helix. ontosight.ai This distortion can interfere with normal cellular processes like DNA replication and transcription. If these adducts are not efficiently removed by the cell's DNA repair mechanisms, they can lead to mutations. scispace.comontosight.ai Specifically, the binding of benzo[a]pyrene (B130552) metabolites has been shown to occur preferentially at guanine (B1146940) bases and has been linked to mutations in critical genes like the p53 tumor suppressor gene. washington.edu For instance, adducts of benzo[a]pyrene diol epoxide (BPDE), a metabolite of benzo(a)pyrene, have been found at mutational hotspots in the p53 gene in human lung cancers. washington.edu The formation of these adducts is considered a necessary, though not solely sufficient, step in the initiation of chemical carcinogenesis. nih.gov

Signaling Pathways in Carcinogenic Progression

Once tumor initiation has occurred, the progression of carcinogenesis involves the alteration of various cellular signaling pathways. Key pathways implicated in the carcinogenic effects of benzo(a)pyrene and its derivatives include the Aryl hydrocarbon receptor (AhR) signaling pathway, the p53 pathway, and Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govnih.gov

The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.govmdpi.com Upon binding to a ligand like a PAH metabolite, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, including those encoding for metabolic enzymes like cytochrome P450s (CYP1A1, CYP1B1). mdpi.com While this is a detoxification response, the metabolic activation of PAHs by these very enzymes is what generates the reactive intermediates that cause DNA damage. mdpi.comnih.gov

The p53 pathway is a critical tumor suppressor pathway that is often disrupted in cancer. The p53 protein acts as a "guardian of the genome" by halting the cell cycle in response to DNA damage to allow for repair, or by inducing apoptosis (programmed cell death) if the damage is too severe. nih.gov As mentioned earlier, metabolites of benzo(a)pyrene can directly cause mutations in the TP53 gene, inactivating its tumor suppressor function. washington.edunih.gov Studies with related compounds have shown that activation of the AhR can lead to the activation of p53 signaling, resulting in cell cycle arrest. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. There is evidence that benzo(a)pyrene can stimulate MAPK activation, which is essential for the induction of AhR. mdpi.com

| Signaling Pathway | Role in Carcinogenesis | Interaction with this compound (or related PAHs) |

|---|---|---|

| Aryl hydrocarbon receptor (AhR) Signaling | Mediates toxic effects of PAHs, involved in metabolic activation. nih.govmdpi.com | Metabolites act as ligands, leading to the transcription of metabolic enzymes that can generate carcinogenic intermediates. mdpi.com |

| p53 Pathway | Tumor suppression through cell cycle arrest and apoptosis. nih.gov | Metabolites can cause inactivating mutations in the TP53 gene. washington.edunih.gov AhR activation can also induce p53 signaling. nih.govnih.gov |

| MAPK Cascades | Regulate cell proliferation, differentiation, and apoptosis. | Benzo(a)pyrene can activate MAPK pathways, which can be essential for AhR induction. mdpi.com |

Mechanistic Links to Oxidative Stress and Reactive Oxygen Species Generation

The metabolism of PAHs, including benzo(a)pyrene, is a significant source of oxidative stress within the cell. nih.gov This occurs through the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (OH·), and hydrogen peroxide (H₂O₂). mdpi.com

ROS can be generated as byproducts of the enzymatic reactions catalyzed by cytochrome P450 enzymes during the metabolic activation of PAHs. nih.gov These highly reactive molecules can cause widespread cellular damage by reacting with and modifying lipids, proteins, and DNA. nih.gov The interaction of ROS with lipids can lead to lipid peroxidation, a chain reaction that damages cell membranes and generates mutagenic byproducts like malondialdehyde. nih.govmdpi.com Damage to proteins can impair their function, while oxidative damage to DNA can result in mutations, further contributing to the carcinogenic process. This oxidative damage is a key mechanism through which PAHs exert their toxic and carcinogenic effects. nih.govnih.gov

Modulation of Cellular Immune Responses and Inflammation at a Mechanistic Level

There is growing evidence that PAHs can modulate the immune system, a process that can contribute to carcinogenesis. Benzo(a)pyrene has been shown to have immunosuppressive effects. nih.gov This immunomodulation is often mediated through the AhR, which is expressed in various immune cells. nih.gov

Activation of the AhR by PAHs can alter the function of immune cells such as macrophages and lymphocytes. For instance, benzo(a)pyrene has been shown to attenuate the pro-inflammatory response of macrophages while enhancing the production of the anti-inflammatory cytokine IL-10 in an AhR-dependent manner. nih.gov Chronic inflammation is a known risk factor for cancer development, as it can create a microenvironment that promotes tumor growth and progression by supplying bioactive molecules like cytokines and growth factors. mdpi.com By altering the balance of pro- and anti-inflammatory signals, PAHs can contribute to an inflammatory state that is conducive to carcinogenesis. mdpi.comfrontiersin.org

Cellular Defense Mechanisms and Detoxification Pathways Relevant to Carcinogenesis

Cells possess a range of defense mechanisms to counteract the harmful effects of carcinogenic compounds like this compound. These defenses primarily involve detoxification pathways that convert the carcinogens into less harmful, more water-soluble compounds that can be readily excreted from the body. scispace.com

These detoxification processes are typically categorized into Phase I and Phase II metabolic reactions. Phase I reactions, primarily carried out by cytochrome P450 enzymes, introduce or expose functional groups on the PAH molecule. scispace.comnih.gov While this is the same process that can lead to metabolic activation, subsequent Phase II reactions are crucial for detoxification.

Phase II enzymes, such as Glutathione (B108866) S-transferases (GSTs) , UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), conjugate the modified PAHs with endogenous molecules like glutathione, glucuronic acid, or sulfate (B86663). scispace.comnih.gov This conjugation increases their water solubility and facilitates their elimination. scispace.com

Glutathione S-transferases (GSTs) play a particularly important role in detoxifying the reactive epoxide metabolites of PAHs by catalyzing their conjugation with glutathione. nih.govnih.gov The efficiency of these GST-mediated detoxification pathways can significantly influence an individual's susceptibility to the carcinogenic effects of PAHs. nih.gov A deficiency in the capacity for glutathione conjugation may increase the risk of tumor initiation following exposure to these compounds. nih.gov

| Defense Mechanism | Description | Relevance to this compound Carcinogenesis |

|---|---|---|

| Phase I Metabolism (Cytochrome P450s) | Introduces functional groups to the PAH molecule. scispace.comnih.gov | A double-edged sword: necessary for both detoxification and metabolic activation into carcinogenic intermediates. scispace.comnih.gov |

| Phase II Metabolism (e.g., GSTs, UGTs, SULTs) | Conjugates modified PAHs to increase water solubility for excretion. scispace.com | Crucial for detoxifying reactive metabolites and reducing their carcinogenic potential. scispace.comnih.gov |

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of reactive PAH epoxides with glutathione. nih.govnih.gov | A key detoxification pathway; its efficiency can determine susceptibility to PAH-induced cancer. nih.gov |

Computational and Theoretical Modeling of 11 Chloromethylbenzo a Pyrene S Biological Interactions

Quantum Chemical Calculations of Reactivity and Stability of Metabolites and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and stability of molecules. For a compound like 11-Chloromethylbenzo(a)pyrene, these calculations are crucial for understanding its transformation into reactive electrophiles that can damage DNA.

The metabolism of the parent compound, benzo[a]pyrene (B130552) (B[a]P), is known to proceed through the formation of epoxide and diol epoxide intermediates. nih.govresearchgate.net The ultimate carcinogen is often the benzo[a]pyrene diol epoxide (BPDE), which forms a carbocation that readily attacks nucleophilic sites on DNA bases. researchgate.net For this compound, two primary pathways for activation can be hypothesized: metabolic oxidation of the polycyclic aromatic hydrocarbon (PAH) ring system, similar to B[a]P, and the direct generation of a benzylic carbocation through the heterolytic cleavage of the C-Cl bond in the chloromethyl group.

Quantum chemical calculations can predict the stability of the potential reactive intermediates. For instance, DFT studies on B[a]P derivatives have shown that the stability of carbocations formed by epoxide ring opening is a key determinant of reactivity. nih.gov Similar calculations for this compound would involve modeling the 11-benzo[a]pyrenyl-methyl carbocation. The stability of this carbocation would be compared to that of the carbocation derived from BPDE. The delocalization of the positive charge across the extensive π-system of the benzo[a]pyrene core would be a key factor in its stability. nih.gov

Furthermore, DFT can be used to calculate various reactivity descriptors. A recent dataset of 3417 chlorinated PAHs (Cl-PAHs), known as PACHQA, provides quantum chemical properties calculated at multiple levels of theory. biorxiv.orgnih.govscidb.cnbiorxiv.org While this dataset does not specifically include this compound, the methodologies can be applied. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Illustrative Reactivity Descriptors from DFT Calculations for Benzo[a]pyrene Metabolites

| Metabolite/Intermediate | Calculation Method | Key Finding | Implication for Reactivity |

| Benzo[a]pyrene diol epoxide (BPDE) isomers | Wavefunction analysis | The epoxide ring is more perpendicularly inclined in the more carcinogenic isomers. researchgate.net | Geometry influences interaction with and reactivity towards DNA. |

| Carbocations from B[a]P epoxides | DFT (B3LYP) | O-protonation of epoxides leads to barrierless formation of carbocations. nih.gov | Indicates a highly facile process for generating the ultimate carcinogenic species. |

| B[a]P radical cation | DFT | Calculation of ionization potential and electron affinity. | Helps predict the ease of forming radical species that can initiate DNA damage. |

| Hypothetical 11-benzo[a]pyrenyl-methyl carbocation | DFT | Prediction of charge delocalization and stability. | A highly stabilized carbocation would be a potent electrophile for DNA adduction. |

These calculations would help determine whether the direct loss of the chloride ion from the chloromethyl group is a thermodynamically and kinetically favorable pathway for generating a reactive species compared to the multi-step enzymatic oxidation of the aromatic rings.

Molecular Dynamics Simulations of this compound-DNA/Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a small molecule and a biological macromolecule, such as DNA or a protein. These simulations track the movements of atoms over time, allowing researchers to understand the conformational changes, binding stability, and specific interactions that govern the formation of a complex. mdpi.com

For this compound, a key application of MD simulations is to model the structure and dynamics of the DNA adduct it forms. Unlike the well-studied BPDE, which forms an adduct at the N2 position of guanine (B1146940) via its epoxide ring, this compound is expected to form a benzylic adduct. The chloromethyl group is a reactive alkylating agent that can directly attack nucleophilic sites on DNA bases, such as the N7 of guanine or N3 of adenine (B156593), forming a covalent bond and releasing a chloride ion.

MD simulations of a DNA duplex containing an 11-benzo[a]pyrenyl-methyl adduct would reveal how this bulky group affects the DNA structure. Studies on other PAH-DNA adducts, such as those from BPDE, have shown significant local distortions in the DNA helix, including changes in base pairing, helical twist, and bending. nih.gov These structural distortions are critical as they are recognized (or missed) by the cellular DNA repair machinery. nih.gov

An MD simulation protocol would typically involve:

Building the Initial Model: A standard B-DNA duplex of a specific sequence is created, and the 11-benzo[a]pyrenyl-methyl group is covalently attached to a target base (e.g., guanine).

Parameterization: Force field parameters for the non-standard PAH adduct are generated. This is a critical step that often uses quantum chemical calculations to derive atomic charges and bond parameters. nih.gov

Solvation and Equilibration: The DNA-adduct complex is placed in a simulation box filled with water and ions to mimic physiological conditions. The system is then gradually heated and equilibrated. mdpi.com

Production Run: Long-timescale simulations (hundreds of nanoseconds to microseconds) are performed to sample a wide range of conformations. mdpi.comchemrxiv.org

Analysis of the resulting trajectories can provide detailed information on the stability of the complex, hydrogen bonding patterns, and local DNA structural parameters. For example, root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses can quantify the stability and flexibility of the DNA-adduct complex. mdpi.com

Table 2: Typical Parameters Analyzed in MD Simulations of PAH-DNA Adducts

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the overall stability of the DNA-adduct complex during the simulation. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the DNA helix, often near the adduct site. mdpi.com |

| Helical Parameters (e.g., twist, roll, slide) | Describes the geometry and orientation of adjacent base pairs. | Quantifies the extent of local DNA distortion caused by the adduct. nih.gov |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | Reveals disruptions in Watson-Crick base pairing at and near the adduction site. |

| Adduct Conformation | The orientation of the PAH moiety relative to the DNA helix (e.g., intercalation vs. groove binding). | Determines the degree of steric hindrance and potential for interfering with DNA processing enzymes. |

MD simulations could also be used to study the interaction of this compound with proteins, such as DNA repair enzymes or the enzymes involved in its metabolism (see Section 7.3).

Docking Studies to Predict Binding Affinities with Xenobiotic-Metabolizing Enzymes and Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual libraries of compounds and to hypothesize how a specific ligand, such as this compound, might bind to the active site of a xenobiotic-metabolizing enzyme.

The primary enzymes responsible for metabolizing PAHs are the cytochrome P450s (CYPs), particularly members of the CYP1 family (CYP1A1, CYP1A2, and CYP1B1). mdpi.comfrontiersin.org These enzymes catalyze the oxidation of PAHs, which is the initial step in their metabolic activation to carcinogenic forms. Docking this compound into the active sites of these CYP enzymes can provide valuable insights.

The docking process involves:

Preparation of Receptor and Ligand: The 3D crystal structure of the target enzyme is obtained from a protein database. The structure of this compound is built and its energy is minimized.

Defining the Binding Site: A region on the enzyme, usually the known active site containing the heme group, is defined as the target for docking.

Running the Docking Algorithm: The algorithm samples a large number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Docking studies of B[a]P and other PAHs with CYP1 enzymes have shown that hydrophobic interactions are crucial for binding. mdpi.com The planar aromatic structure of the PAH fits into a relatively flat, hydrophobic active site. For this compound, docking would reveal how the chloromethyl substituent influences its orientation in the active site. The position of the molecule relative to the heme iron atom is critical, as it determines which part of the molecule is most likely to be oxidized.

Table 3: Illustrative Docking Results for PAHs with Cytochrome P450 Enzymes

| Enzyme | Ligand | Key Interacting Residues (Hypothetical for 11-CMB[a]P) | Predicted Interaction Energy (kcal/mol) | Reference |

| CYP1A1 | Benzo[a]pyrene | Phe123, Phe224, Asp313, Ala317 | -9.5 to -11.0 | mdpi.com |

| CYP1B1 | Benzo[a]pyrene | Phe123, Phe228, Gly319 | -9.0 to -10.5 | nih.gov |

| CYP2A13 | Benzo[a]pyrene | Asn297, Phe365 | -8.5 to -9.8 | nih.gov |

| CYP1A1 | This compound | Phe123, Phe224, Asp313, Ala317, Ser122 | (To be determined) | N/A |

Docking could also predict the binding affinity of this compound to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of CYP1 genes. frontiersin.org Strong binding to AhR would suggest that this compound could induce its own metabolism, potentially enhancing its carcinogenic effect.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are based on the principle that the structure of a molecule dictates its activity.

For a compound like this compound, a QSAR model could be used to predict its carcinogenic potential based on its structural features. To build a QSAR model for PAH carcinogenicity, a dataset of PAHs with known activities (e.g., carcinogenic, non-carcinogenic) is required. rsc.orgresearchgate.net For each compound in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure:

Topological descriptors: Describe the atomic connectivity in the molecule. researchgate.net

Geometric descriptors: Relate to the 3D shape and size of the molecule.

Electronic descriptors: Include properties like partial charges, dipole moment, and HOMO/LUMO energies derived from quantum chemical calculations. nih.gov

Thermodynamic descriptors: Such as the calculated stability of key metabolic intermediates (e.g., carbocations). acs.org

Once the descriptors are calculated, a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms like random forests) is created to find the best correlation between a subset of these descriptors and the observed biological activity. rsc.orgresearchgate.net

Table 4: Example of Descriptors Used in QSAR Models for PAH Carcinogenicity

| Descriptor Type | Example Descriptor | Relevance to Carcinogenicity Mechanism |

| Electronic | ΔE (HOMO-LUMO gap) | Relates to the ease of metabolic activation and chemical reactivity. nih.gov |

| Thermodynamic | ΔE_cation (Carbocation stability) | Predicts the stability of the ultimate carcinogenic electrophile. acs.org |

| Topological | Wiener Index | Encodes information about molecular branching and size, which affects binding to enzymes and DNA. researchgate.net |

| Geometric | Molecular Surface Area | Relates to the potential for hydrophobic interactions with biological receptors. |

While no specific QSAR model for this compound exists, its activity could be predicted by inputting its calculated descriptors into existing models for alkylated or halogenated PAHs. For example, a model trained on methylated PAHs could provide an initial estimate of its carcinogenic potential. researchgate.net The model would help to mechanistically predict whether the addition of the chloromethyl group at the 11-position is likely to increase or decrease its carcinogenic activity compared to the parent benzo[a]pyrene or other derivatives.

Advanced Analytical Methodologies for Investigating 11 Chloromethylbenzo a Pyrene in Mechanistic Research

High-Resolution Mass Spectrometry for Comprehensive Metabolite and Adduct Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the comprehensive analysis of metabolites and macromolecular adducts of compounds like 11-Chloromethylbenzo(a)pyrene. Its high mass accuracy and resolving power enable the identification and quantification of low-level analytes in complex biological matrices. frontiersin.orgresearchgate.net

HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the untargeted screening of metabolites, a practice known as metabolite profiling or metabolomics. mdpi.com This approach can reveal the metabolic pathways of this compound, including potential activation and detoxification routes. For its parent compound, BaP, HRMS has been instrumental in identifying various oxidative metabolites, such as diols and epoxides. frontiersin.org It is anticipated that this compound would undergo similar metabolic transformations, with the addition of the chloromethyl group potentially influencing the regioselectivity and rate of these reactions.

Furthermore, HRMS is a powerful technique for DNA adductomics, the large-scale study of DNA adducts. tera.orgnih.gov Covalent binding of reactive metabolites to DNA is a critical event in chemical carcinogenesis. tera.org HRMS can detect and identify specific DNA adducts, providing direct evidence of DNA damage. For instance, LC-ESI-MS/MS (liquid chromatography-electrospray ionization tandem mass spectrometry) has been developed for the ultrasensitive detection of BaP-derived DNA adducts, such as those formed from benzo[a]pyrene (B130552) diol epoxide (BPDE). nih.gov This methodology could be adapted to search for adducts of this compound, which, due to the reactive chloromethyl group, may form different types of adducts in addition to those arising from epoxide metabolites.

Table 1: Hypothetical HRMS Data for a Putative this compound-DNA Adduct

| Parameter | Value |

| Putative Adduct | N²-(11-benzo(a)pyrenylmethyl)-2'-deoxyguanosine |

| Molecular Formula | C₃₁H₂₄ClN₅O₄ |

| Theoretical m/z [M+H]⁺ | 566.1590 |

| Observed m/z [M+H]⁺ | 566.1595 |

| Mass Accuracy (ppm) | 0.88 |

| Key MS/MS Fragments (m/z) | 450.1161 ([M+H - deoxyribose]⁺), 300.0706 ([benzo(a)pyrenylmethyl]⁺), 152.0569 ([guanine+H]⁺) |

This table is illustrative and based on expected fragmentation patterns for similar DNA adducts.

Chromatographic Techniques (e.g., HPLC-UV/FL, GC-MS) for Separation and Quantification of Reaction Products

Chromatographic methods are fundamental for the separation and quantification of this compound and its various reaction products from biological and environmental samples.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FL) detection is a widely used technique for the analysis of PAHs and their metabolites. fishersci.comnih.gov Fluorescence detection is particularly sensitive for many PAHs due to their native fluorescence. fishersci.com HPLC methods for BaP often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water gradients. nih.govblackmeditjournal.org These methods can be optimized for the separation of this compound from its parent compound and potential metabolites. The quantification is typically achieved by creating calibration curves from standards of the pure compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, especially for the analysis of volatile and semi-volatile PAHs. nih.govlabrulez.com It offers high chromatographic resolution and sensitive detection. labrulez.com For the analysis of BaP and other PAHs in various matrices, GC-MS methods have been extensively developed and validated. nih.govmdpi.comuctm.edu These methods often involve a sample extraction step followed by analysis on a capillary column (e.g., 5% phenyl-methylpolysiloxane). nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for the identification of unknown compounds. uctm.edu Tandem mass spectrometry (MS/MS) can further increase selectivity by monitoring specific fragmentation transitions. mdpi.comuctm.edu It is expected that GC-MS would be a suitable technique for the analysis of this compound, provided it is sufficiently volatile and thermally stable.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC-FLD | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) | Acetonitrile/Water gradient | Fluorescence (Ex: ~297 nm, Em: ~410 nm) |

| GC-MS | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (SIM or Full Scan) |

These conditions are based on typical parameters for benzo(a)pyrene analysis and would require optimization for this compound.

Spectroscopic Methods (e.g., NMR, Fluorescence, CD) for Structural Elucidation of Adducts and Interaction Dynamics

Spectroscopic techniques are vital for the detailed structural characterization of adducts formed between this compound and biological macromolecules, as well as for studying the dynamics of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail about molecular structure. Although it requires relatively large amounts of sample, NMR is a powerful tool for the unambiguous structural elucidation of carcinogen-DNA adducts. 1D and 2D NMR experiments can determine the precise site of adduction on the DNA base and the conformation of the adduct within the DNA helix.

Fluorescence Spectroscopy is highly sensitive for studying the interactions of fluorescent molecules like PAHs with DNA. mdpi.com The intrinsic fluorescence of the benzo(a)pyrene moiety can be used as a probe. nih.govmdpi.com Changes in the fluorescence spectrum (e.g., shifts in emission maxima, quenching, or enhancement of fluorescence intensity) upon binding to DNA can provide information about the binding mode (e.g., intercalation vs. groove binding) and binding constants. mdpi.commdpi.com Time-resolved fluorescence can also reveal details about the excited-state dynamics of the molecule in the presence of DNA. mdpi.cominstras.com

Circular Dichroism (CD) Spectroscopy is sensitive to the chiral environment of molecules. When a PAH metabolite binds to the chiral DNA double helix, it can induce a CD signal in the absorption region of the PAH chromophore. The shape and intensity of the induced CD spectrum can provide insights into the geometry of the carcinogen-DNA complex and the conformational changes in the DNA upon adduct formation.

Development of Antibody-Based Detection Systems for Specific Adducts in Research Models

Antibody-based methods, such as immunoassays, offer high sensitivity and specificity for the detection and quantification of carcinogen adducts in biological samples. nih.govmdpi.com

The development of monoclonal or polyclonal antibodies that specifically recognize adducts of this compound would enable the creation of sensitive detection systems like the Enzyme-Linked Immunosorbent Assay (ELISA). mdpi.comnih.govmdpi.com This process would involve synthesizing the this compound adduct (the hapten), conjugating it to a carrier protein to make it immunogenic, and then using this conjugate to immunize animals to produce antibodies. mdpi.com

Once developed, these antibodies could be used in various immunoassay formats for high-throughput screening of DNA or protein adducts in research models. nih.govescholarship.orgscbt.com This would be particularly valuable for molecular epidemiology studies and for assessing exposure in in-vitro and in-vivo models. While antibodies have been successfully developed for benzo[a]pyrene and its diol epoxide adducts, specific antibodies for this compound adducts have not yet been reported in the literature. mdpi.comescholarship.orgscbt.com

Microscopic Techniques for Visualization of Intracellular Localization and Interactions

Fluorescence microscopy is a powerful tool for visualizing the uptake and subcellular distribution of fluorescent compounds within living cells. nih.gov Given that benzo(a)pyrene is intrinsically fluorescent, its localization in cells and tissues has been studied using digital fluorescence imaging microscopy. nih.gov These studies have shown that BaP rapidly enters cells and localizes in lipid-rich compartments. nih.gov

It is highly probable that this compound retains the fluorescent properties of its parent benzo(a)pyrene core. instras.comresearchgate.net Therefore, fluorescence microscopy could be directly applied to track its movement into cells and its accumulation in specific organelles. nih.gov Advanced microscopy techniques, such as confocal microscopy and two-photon microscopy, could provide high-resolution 3D images of the compound's distribution and potential co-localization with cellular structures like the nucleus, mitochondria, or endoplasmic reticulum. Such studies would be crucial for understanding where in the cell the compound exerts its effects and where metabolic activation and adduct formation are likely to occur.

Future Directions and Emerging Research Frontiers for 11 Chloromethylbenzo a Pyrene Research

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding

A systems-level understanding of the biological impact of 11-chloromethylbenzo(a)pyrene can be achieved through the integration of multi-omics data. This approach allows for a comprehensive view of the molecular perturbations caused by exposure to the compound.

Genomics and Transcriptomics: High-throughput sequencing can identify specific gene mutations, DNA adducts, and alterations in gene expression profiles induced by this compound. Transcriptomic analyses of organisms exposed to polycyclic aromatic hydrocarbons (PAHs) have revealed dynamic responses, including the upregulation of genes involved in metabolic processes and stress responses. nih.govnih.gov A comparative transcriptomic study between this compound and benzo(a)pyrene would be invaluable in pinpointing the specific influence of the chloromethyl group on gene regulation.

Proteomics: The study of the proteome can reveal changes in protein expression, post-translational modifications, and protein-protein interactions following exposure. revespcardiol.org Chemical proteomics, in particular, can help identify the direct protein targets of this compound and its metabolites. nih.gov This could uncover unique binding partners that are not affected by the parent compound.

Metabolomics: Analyzing the metabolome can provide a snapshot of the metabolic pathways disrupted by this compound. nih.govnih.govmdpi.com This could include alterations in energy metabolism, oxidative stress markers, and the production of secondary metabolites. Integrated metabolomic and proteomic studies on benzo(a)pyrene have already shown promise in elucidating toxic effects. nih.gov

A multi-omics approach would provide a more holistic picture of the compound's mechanism of action, moving beyond single-endpoint analyses. nih.govfrontiersin.orgmdpi.com

Table 1: Hypothetical Multi-Omics Investigation of this compound

| Omics Layer | Technique | Potential Research Questions | Expected Outcomes |

| Genomics | Whole-Genome Sequencing | Does this compound induce a unique mutational signature compared to benzo(a)pyrene? | Identification of specific DNA adducts and mutational patterns. |

| Transcriptomics | RNA-Sequencing | Which gene expression pathways are uniquely altered by the chloromethyl group? nih.gov | A map of differentially expressed genes and perturbed signaling pathways. nih.gov |

| Proteomics | Mass Spectrometry-based Proteomics | What are the direct protein targets of this compound? nih.gov | A list of protein adducts and altered protein expression levels. |

| Metabolomics | GC-MS/LC-MS | How does this compound disrupt cellular metabolism? nih.gov | Identification of altered metabolic pathways and key dysregulated metabolites. nih.govmdpi.com |

Development and Application of Novel In Vitro and In Vivo Models for Mechanistic Elucidation

To better understand the specific mechanisms of this compound, more sophisticated biological models are needed that can more accurately recapitulate human physiology.

3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, including organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. mdpi.comresearchgate.net These models can better simulate the complex cell-cell and cell-matrix interactions that occur in tissues. frontiersin.org Studies using 3D cultures and organoids have already been employed to investigate the toxicity of benzo(a)pyrene and other PAHs, revealing differences in sensitivity and transcriptional patterns compared to 2D models. mdpi.comresearchgate.netnih.gov Such models would be instrumental in studying the tissue-specific effects of this compound.